![molecular formula C14H24N2O6 B2624158 Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate CAS No. 554450-77-0](/img/structure/B2624158.png)
Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 esters (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is a key intermediate of Vandetanib . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.35 g/mol. Its IUPAC name is dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Activity : Compound 1 has been studied for its antibacterial properties. In vitro tests against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains have shown moderate activity .
Building Block in Organic Synthesis
- Intermediate Synthesis : Compound 1 serves as a valuable building block in the synthesis of various organic compounds. Researchers use it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Vandetanib Precursor
- Key Intermediate for Vandetanib : Vandetanib, an anticancer drug, relies on compound 1 as a crucial intermediate in its synthesis . Researchers have explored its potential in cancer treatment.
Chemical Biology and Molecular Interactions
- Hydrogen Bond Formation : The polar nitrogen atoms in the piperazine ring facilitate hydrogen bond formation, contributing to its biological activity .
Pharmaceutical Formulation
- Physicochemical Properties : Its capacity to form hydrogen bonds and adjust molecular properties enhances its utility in drug design .
Other Potential Applications
Mechanism of Action
The compound is commonly used as a protecting group for amino acids during peptide synthesis. The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Safety and Hazards
Future Directions
The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)10(11(17)20-4)12(18)21-5/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQXGMHZNUZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate | |
CAS RN |
554450-77-0 | |
Record name | 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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